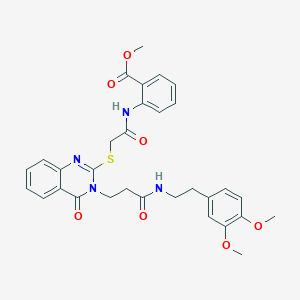

Methyl 2-(2-((3-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

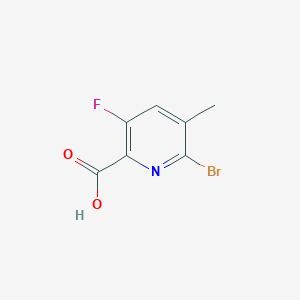

This compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a thioacetamido group, and a benzoate ester. It also has a phenethylamine moiety with two methoxy groups attached to the phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for each functional group. For example, the quinazolinone could be synthesized from anthranilic acid or its derivatives, while the thioacetamido group could be introduced via a reaction with a suitable thioacid . The benzoate ester could be formed through a reaction with benzoic acid .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazolinone and benzoate ester would contribute to the rigidity of the molecule, while the thioacetamido group could potentially introduce some flexibility .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester could be hydrolyzed to yield the corresponding carboxylic acid and alcohol. The quinazolinone could undergo reactions at the carbonyl group, such as reduction or nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the ester and amide could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Activities

A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the mentioned compound, were designed and synthesized. These compounds demonstrated broad-spectrum antitumor activity, with certain derivatives being significantly more potent compared to the positive control 5-fluorouracil. Molecular docking studies indicated similar binding modes to known therapeutic agents, suggesting a mechanism of action involving the inhibition of key enzymes like EGFR-TK and B-RAF kinase, which are crucial in cancer cell proliferation (Al-Suwaidan et al., 2016).

Antimicrobial Applications

Research on novel quinazoline derivatives highlighted their potential as antimicrobial agents. These compounds, synthesized from specific quinazoline moieties, showed promising antibacterial and antifungal activities, indicating their relevance in addressing microbial resistance issues. The structural modifications in these quinazoline derivatives could be crucial for their antimicrobial efficacy, with certain substitutions leading to enhanced activity (Desai, Shihora, & Moradia, 2007).

Reaction Mechanisms and Chemical Transformations

Studies on methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates revealed chemoselective reactions that provide insights into the synthetic versatility of quinazolinone derivatives. These findings are essential for designing novel compounds with improved biological activities or specific chemical properties, underscoring the importance of understanding reaction mechanisms in medicinal chemistry (Fathalla & Pazdera, 2007).

Future Directions

Properties

IUPAC Name |

methyl 2-[[2-[3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O7S/c1-40-25-13-12-20(18-26(25)41-2)14-16-32-27(36)15-17-35-29(38)21-8-4-6-10-23(21)34-31(35)43-19-28(37)33-24-11-7-5-9-22(24)30(39)42-3/h4-13,18H,14-17,19H2,1-3H3,(H,32,36)(H,33,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKIWBGBBGTFMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)

![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)

![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)